molecular formula C18H17NO5 B14734323 Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate CAS No. 6322-81-2

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate

Cat. No.: B14734323
CAS No.: 6322-81-2
M. Wt: 327.3 g/mol
InChI Key: VIZRRZUGGLTFTO-UHFFFAOYSA-N
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Description

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by esterification and other functional group transformations. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Amino derivative of the compound.

    Substitution: Substituted nitro derivatives.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and molecular functions, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitrophenylacetate: Similar structure but lacks the additional phenyl and oxo groups.

    Methyl 4-nitrobenzoate: Contains a nitro group and ester group but differs in the overall structure.

Uniqueness

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6322-81-2

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C18H17NO5/c1-24-18(21)15(12-16(20)13-8-4-2-5-9-13)17(19(22)23)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3

InChI Key

VIZRRZUGGLTFTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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